molecular formula C21H26N2O4S B2380069 3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034406-38-5

3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2380069
CAS No.: 2034406-38-5
M. Wt: 402.51
InChI Key: BNUMSCYMSODKJX-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a novel organic compound characterized by its intricate molecular structure, combining a methylsulfonyl group, a phenyl ring, a pyridin-3-yl group, and a tetrahydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:

  • Step 1: Preparation of the 4-(Methylsulfonyl)phenyl Intermediate

    • Begin with the sulfonation of 4-methylphenol, followed by oxidation to introduce the methylsulfonyl group.

  • Step 2: Pyridin-3-yl Intermediate Formation

    • Synthesized via a series of reactions starting from pyridine derivatives, involving protection, substitution, and reduction steps.

  • Step 3: Tetrahydro-2H-pyran-4-ylmethyl Intermediate

    • Constructed through ring-opening and cyclization reactions of suitable starting materials.

  • Step 4: Final Assembly

    • The key intermediates are coupled using amide bond formation reactions, employing coupling reagents like EDCI or DCC, under controlled conditions.

Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, purification steps, and solvent recycling to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially at the methylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction can be targeted at the nitro groups or the pyridine ring, using reagents like LiAlH₄.

  • Substitution: : The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitutions, allowing for functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution: : Halogenated reagents, bases like KOH or NaOH.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Halogenated or alkylated phenyl/pyridine derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized in the design of organocatalysts due to its unique functional groups.

  • Material Science: : Incorporated into polymers for enhancing thermal stability and mechanical properties.

Biology

  • Enzyme Inhibition: : Studied as potential inhibitors for specific enzymes involved in metabolic pathways.

  • Biomolecular Interactions: : Utilized in probing interactions with proteins and nucleic acids.

Medicine

  • Drug Development: : Explored for its potential as a pharmacophore in developing new therapeutic agents, particularly in targeting diseases related to oxidative stress and inflammation.

Industry

  • Chemical Sensors: : Utilized in the development of sensors for detecting specific analytes based on its reactive sites.

  • Agriculture: : Investigated for use as a biocide or plant growth regulator.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Interaction: : The compound's functional groups allow it to bind with high affinity to active sites of enzymes, potentially inhibiting their activity.

  • Pathways Involved: : Often involved in pathways related to oxidative stress, inflammation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)methylpropanamide

  • 3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)propanamide

Uniqueness

  • Structural Complexity: : The inclusion of the tetrahydro-2H-pyran moiety enhances the compound's structural complexity and potentially its binding affinity and specificity in biochemical interactions.

  • Functional Groups: : The combination of sulfonyl, phenyl, pyridin-3-yl, and tetrahydro-2H-pyran moieties is unique, providing a diverse set of reactive sites for various chemical reactions and biological interactions.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-28(25,26)19-7-4-16(5-8-19)6-9-20(24)23-21(17-10-13-27-14-11-17)18-3-2-12-22-15-18/h2-5,7-8,12,15,17,21H,6,9-11,13-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMSCYMSODKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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